molecular formula C5H9N3O2 B1499919 2-(2-Amino-(214C)4,5-dihydroimidazol-1-yl)acetic acid CAS No. 210110-93-3

2-(2-Amino-(214C)4,5-dihydroimidazol-1-yl)acetic acid

Cat. No. B1499919
CAS RN: 210110-93-3
M. Wt: 145.14 g/mol
InChI Key: AMHZIUVRYRVYBA-RHRFEJLCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of this compound involves the introduction of an amino group onto a dihydroimidazole scaffold. Various synthetic routes exist, including condensation reactions, cyclizations, and functional group transformations. Researchers have explored diverse methods to access this compound, aiming for high yields and purity. For detailed synthetic pathways, consult relevant literature .


Molecular Structure Analysis

The molecular structure of 2-(2-Amino-(214C)4,5-dihydroimidazol-1-yl)acetic acid consists of an imidazole ring with an amino group attached at position 2. The presence of the carboxylic acid group (acetic acid moiety) further defines its chemical properties. Refer to the ChemSpider entry for the exact structural representation .


Physical And Chemical Properties Analysis

  • Chemical Properties :
    • Biological Activities : Reported antibacterial, antitumor, antioxidant, and antiviral activities .

properties

IUPAC Name

2-(2-amino-(214C)4,5-dihydroimidazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O2/c6-5-7-1-2-8(5)3-4(9)10/h1-3H2,(H2,6,7)(H,9,10)/i5+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMHZIUVRYRVYBA-RHRFEJLCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN([14C](=N1)N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40661876
Record name [2-Amino(2-~14~C)-4,5-dihydro-1H-imidazol-1-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Amino-(214C)4,5-dihydroimidazol-1-yl)acetic acid

CAS RN

210110-93-3
Record name [2-Amino(2-~14~C)-4,5-dihydro-1H-imidazol-1-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Amino-(214C)4,5-dihydroimidazol-1-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(2-Amino-(214C)4,5-dihydroimidazol-1-yl)acetic acid
Reactant of Route 3
Reactant of Route 3
2-(2-Amino-(214C)4,5-dihydroimidazol-1-yl)acetic acid
Reactant of Route 4
2-(2-Amino-(214C)4,5-dihydroimidazol-1-yl)acetic acid
Reactant of Route 5
Reactant of Route 5
2-(2-Amino-(214C)4,5-dihydroimidazol-1-yl)acetic acid
Reactant of Route 6
Reactant of Route 6
2-(2-Amino-(214C)4,5-dihydroimidazol-1-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.